molecular formula C7H6BrNO2 B1343076 3-Bromo-6-methylpicolinic acid CAS No. 779344-30-8

3-Bromo-6-methylpicolinic acid

Cat. No.: B1343076
CAS No.: 779344-30-8
M. Wt: 216.03 g/mol
InChI Key: MXOLBWQGTJFFIL-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpicolinic acid: is an organic compound that contains both bromine and a picolinic acid moiety. It has been studied for its potential biological and medicinal properties, as well as for its usefulness in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpicolinic acid typically involves the bromination of 6-methylpicolinic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylpicolinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Organolithium or Grignard reagents in anhydrous ether.

    Oxidation Reactions: Potassium permanganate in an aqueous medium.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution Reactions: Various substituted picolinic acids.

    Oxidation Reactions: this compound is converted to 3-Bromo-6-carboxypicolinic acid.

    Reduction Reactions: this compound is converted to 3-Bromo-6-methylpicolinic alcohol.

Scientific Research Applications

Chemistry: 3-Bromo-6-methylpicolinic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its potential role in cancer treatment.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 3-Bromo-6-methylpicolinic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in its potential therapeutic applications, where it can modulate the activity of enzymes and proteins involved in disease pathways .

Comparison with Similar Compounds

  • 6-Bromo-3-methylpicolinic acid
  • 5-Bromopicolinic acid
  • 2-Bromo-5-methylpyridine

Comparison: 3-Bromo-6-methylpicolinic acid is unique due to the specific positioning of the bromine and methyl groups on the picolinic acid moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 3-position and the methyl group at the 6-position can influence the compound’s reactivity and binding affinity to molecular targets .

Properties

IUPAC Name

3-bromo-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOLBWQGTJFFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619765
Record name 3-Bromo-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779344-30-8
Record name 3-Bromo-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a microwave vial was dissolved the title compound of step B (185 mg, 0.8 mmol) and 2-(tributylstannyl)oxazole (0.22 mL, 1 mmol) in PhCH3 (2.4 mL). The solution was degassed with N2 and Pd(PPh3)4 (92 mg, 0.1 mmol) were added. The reaction was purged with N2 and heated at 120° C. for 20 m using microwave irradiation. The reaction was cooled to rt, filtered through a pad of celite and purified via silica gel chromatography (0-40% EtOAc in hexanes) to give the title compound of step A (333 mg, 67%). The mixture was diluted with H2O and extracted with EtOAc. The combined organics were dried (MgSO4) and purified via silica gel chromatography (0-50% EtOAc in heptane) to give the title compound (56 mg, 32%). MS (ESI) mass calcd. for C11H10N2O3, 218.2; m/z found 219.1 [M+H]+.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
92 mg
Type
catalyst
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

To 3-bromo-6-methylpicolinonitrile (4 g, 20.3 mmol) in EtOH (40 mL) in a sealed tube was added aqueous 4M NaOH (15 mL). The reaction was heated at 90° C. for 24 h. Additional aqueous 4M NaOH was added and heating continued at 90° C. for 24 h. The reaction was cooled to rt, acidified to pH=3 with 1N HCl (aq), concentrated and used without further purification in subsequent steps. MS (ESI) mass calcd. for C7H6BrNO2, 216.0; m/z found 218 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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